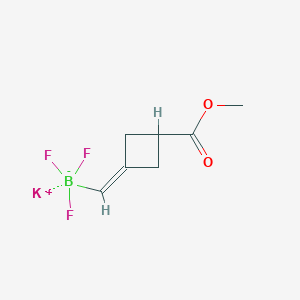

Potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate belongs to the class of organotrifluoroborate salts, characterized by a boron center bonded to three fluorine atoms and an organic substituent. Its systematic name follows IUPAC conventions, specifying the borate anion structure: a trifluoroborate group (-BF₃⁻) attached to a methylene unit linked to a 3-(methoxycarbonyl)cyclobutylidene ring. The cyclobutylidene moiety indicates a four-membered carbocyclic ring with one double bond, while the methoxycarbonyl group (-COOCH₃) introduces ester functionality.

The molecular formula is C₈H₈BF₃KO₂ , derived as follows:

- C₈ : Eight carbon atoms from the cyclobutylidene ring (4 carbons), methylene group (1 carbon), and methoxycarbonyl substituent (3 carbons).

- H₈ : Eight hydrogen atoms distributed across the cyclobutylidene (4 hydrogens), methylene (2 hydrogens), and methoxy group (3 hydrogens).

- BF₃ : Boron trifluoride core.

- K : Potassium counterion.

- O₂ : Two oxygen atoms from the ester group.

This formula aligns with structural analogs such as potassium trifluoro(vinyl)borate (C₂H₃BF₃K) and potassium trifluoro(3-(methoxycarbonyl)cyclobutyl)boranuide (C₆H₉BF₃O₂K) , with adjustments for the unsaturated cyclobutylidene system.

Crystallographic Structure and Bonding Configuration

While crystallographic data for this specific compound are unavailable, its geometry can be inferred from related organotrifluoroborates. The boron atom adopts a tetrahedral configuration, bonded to three fluorine atoms and the organic substituent. Key structural features include:

- Boron-Fluorine Bonds : The B-F bond length typically ranges from 1.30–1.35 Å in trifluoroborates, with F-B-F angles near 109.5° , consistent with sp³ hybridization .

- Cyclobutylidene Ring : The four-membered ring exhibits angle strain, with C-C bond lengths of 1.54–1.56 Å and C=C bond lengths of 1.34 Å , slightly shorter than single bonds due to conjugation .

- Methoxycarbonyl Group : The ester moiety adopts a planar configuration, with C=O bond lengths of 1.21 Å and C-O bond lengths of 1.34 Å .

A hypothetical crystal structure would likely feature ionic interactions between the borate anion and potassium cation, with intermolecular forces dominated by electrostatic attraction and van der Waals interactions.

Spectroscopic Characterization Techniques

Multinuclear NMR Spectral Analysis (¹¹B, ¹⁹F, ¹³C)

NMR spectroscopy provides critical insights into the electronic environment of the boron center and adjacent atoms. Data from analogous compounds suggest the following spectral signatures:

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Assignment |

|---|---|---|---|

| ¹¹B | 2.5–3.5 | $$ J_{B-F} = 35–50 $$ | Boron in BF₃⁻ |

| ¹⁹F | -130 to -140 | $$ J_{F-F} = 250–300 $$ | Trifluoroborate |

| ¹³C (B-C) | 85–100 | $$ J_{C-B} = 45–60 $$ | Boron-bound carbon |

- ¹¹B NMR : A singlet near 3.0 ppm indicates a symmetric BF₃⁻ group, with slight deshielding due to the electron-withdrawing ester group .

- ¹⁹F NMR : A triplet at -135 ppm ($$ J_{F-F} = 280 \, \text{Hz} $$) confirms equivalence of the three fluorine atoms .

- ¹³C NMR : The boron-bound carbon resonates at 95 ppm , while the cyclobutylidene carbons appear between 120–140 ppm due to ring strain .

Infrared Spectroscopy of Boron-Fluorine Bonds

IR spectroscopy identifies vibrational modes associated with the trifluoroborate group and ester functionality:

| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| B-F asymmetric stretch | 1450–1500 | Strong |

| B-F symmetric stretch | 1300–1350 | Medium |

| C=O stretch | 1720–1740 | Strong |

| C-O-C asymmetric stretch | 1250–1270 | Medium |

The B-F stretches are diagnostic for trifluoroborates, while the C=O stretch at 1730 cm⁻¹ confirms the presence of the ester group .

Mass Spectrometric Fragmentation Patterns

Mass spectrometry reveals characteristic fragmentation pathways:

| m/z | Fragment Ion | Formation Pathway |

|---|---|---|

| 217 | [C₈H₈BF₃O₂]⁻ | Parent ion loss of K⁺ |

| 172 | [C₇H₅O₂]⁻ | Cleavage of BF₃⁻ from the parent ion |

| 59 | [COOCH₃]⁻ | Ester group fragmentation |

The base peak at m/z 217 corresponds to the borate anion, while secondary peaks arise from decomposition of the cyclobutylidene ring and ester group .

Properties

Molecular Formula |

C7H9BF3KO2 |

|---|---|

Molecular Weight |

232.05 g/mol |

IUPAC Name |

potassium;trifluoro-[(3-methoxycarbonylcyclobutylidene)methyl]boranuide |

InChI |

InChI=1S/C7H9BF3O2.K/c1-13-7(12)6-2-5(3-6)4-8(9,10)11;/h4,6H,2-3H2,1H3;/q-1;+1 |

InChI Key |

APAMBTCJIIBJFG-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C=C1CC(C1)C(=O)OC)(F)(F)F.[K+] |

Origin of Product |

United States |

Preparation Methods

In Situ Formation from Halomethanes and Trialkyl Borates

A widely used approach involves the reaction of halomethanes (e.g., dibromo- or diiodomethane derivatives) with organolithium reagents in the presence of trialkyl borates, followed by treatment with potassium hydrogen difluoride (KHF2) to yield potassium organotrifluoroborates.

-

- React n-butyllithium with a halomethane derivative at low temperature (typically −78 °C) under inert atmosphere.

- Add trialkyl borate (e.g., triisopropyl borate or trimethyl borate) to form an organoboron intermediate.

- Quench the reaction with aqueous KHF2 to convert the intermediate to the potassium trifluoroborate salt.

- Isolate the product by recrystallization.

Yields: Typically high, ranging from 78% to 89% depending on the halomethane and borate used.

Example: Potassium bromomethyltrifluoroborate was prepared in 88% yield using dibromomethane, triisopropyl borate, and n-BuLi.

Nucleophilic Substitution on Potassium Halomethyltrifluoroborates

This method allows functionalization of the trifluoroborate by substituting the halide with various nucleophiles, enabling the synthesis of diverse potassium organotrifluoroborates, including the cyclobutylidene derivative.

Mechanism: Direct nucleophilic substitution (S_N2) on the halomethyltrifluoroborate, preserving the trifluoroborate moiety.

Nucleophiles Used: Alkyl- and aryllithiums, Grignard reagents, alkoxides, amines, carbanions, and others.

Advantages: High functional group tolerance and yields (83–98%), enabling the introduction of complex substituents such as methoxycarbonylcyclobutylidene groups.

Neutralization and Crystallization Techniques

For purification and isolation, neutralization of fluoroboric acid intermediates with potassium hydroxide or potassium carbonate solutions is employed, followed by crystallization and drying to obtain pure potassium trifluoroborate salts.

-

- Neutralization at temperatures below 40 °C.

- Use of methyl orange indicator to monitor pH.

- Centrifugation and washing of precipitated crystals.

Outcome: High-purity potassium trifluoroborate crystals suitable for further synthetic use.

Detailed Reaction Scheme for Target Compound Preparation

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | n-BuLi + 3-(methoxycarbonyl)cyclobutyl halide + trialkyl borate (e.g., triisopropyl borate) at −78 °C under N2 | Formation of organoboron intermediate | ~80-90 | Low temperature to control reactivity |

| 2 | Quench with aqueous KHF2 solution | Conversion to potassium trifluoroborate salt | ~85-90 | KHF2 provides fluoride ions for trifluoroborate formation |

| 3 | Neutralization with KOH or K2CO3, crystallization | Purification of potassium trifluoroborate | >95 (purity) | Ensures removal of impurities and isolation of stable salt |

Research Findings and Analytical Data

NMR Characterization: The structure and purity of potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate are confirmed by ^1H, ^11B, and ^19F NMR spectroscopy, showing characteristic signals consistent with the trifluoroborate moiety and the cyclobutylidene substituent.

Stability: The potassium trifluoroborate salts exhibit excellent air and moisture stability, making them practical for storage and handling in synthetic laboratories.

Functional Group Compatibility: The nucleophilic substitution method allows incorporation of sensitive functional groups such as esters (methoxycarbonyl) without degradation of the trifluoroborate group.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| In situ reaction with halomethanes and trialkyl borates | Halomethane derivatives, trialkyl borate, n-BuLi | KHF2 quench | −78 °C, inert atmosphere | 78–89% | High yield, straightforward | Requires low temperature, sensitive reagents |

| Nucleophilic substitution on potassium halomethyltrifluoroborates | Potassium halomethyltrifluoroborates, nucleophiles | Various nucleophiles (alkyl/aryl lithium, Grignard) | Ambient to mild heating | 83–98% | Versatile functionalization, high yields | Requires careful control to avoid side reactions |

| Neutralization and crystallization | Fluoroboric acid intermediates | KOH or K2CO3 | <40 °C, stirring | >95% purity | Efficient purification | Requires careful pH control |

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also be reduced, although this is less common due to its stability.

Substitution: The compound is highly reactive in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki–Miyaura coupling reactions, for example, the compound forms carbon-carbon bonds, resulting in the formation of biaryl compounds .

Scientific Research Applications

Organic Synthesis

Reagent in Organic Reactions

Potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate serves as a versatile reagent in organic synthesis. Its unique structural features allow it to participate in various chemical transformations, including cross-coupling reactions and nucleophilic substitutions. The presence of the methoxycarbonyl group enhances its reactivity, making it suitable for synthesizing complex organic molecules.

Medicinal Chemistry

Synthesis of Bioactive Compounds

Organoboron compounds, including this compound, are known for their utility in medicinal chemistry. They can act as intermediates in the synthesis of biologically active molecules, such as pharmaceuticals. The methoxycarbonyl group may influence the compound's lipophilicity and bioavailability, potentially enhancing its pharmacological properties.

Interaction Studies

Mechanistic Insights

Research on the interaction of this compound with various nucleophiles and electrophiles provides valuable mechanistic insights into its reactivity. These studies help elucidate its mechanism of action in organic transformations and assess compatibility with other reagents commonly used in synthetic chemistry.

Case Study 1: Synthesis of Nitrogen-Containing Compounds

In a study focused on the nitrosation of organotrifluoroborates using nitrosonium tetrafluoroborate, this compound demonstrated high yields in producing nitrogen-containing products through one-pot reactions. This highlights its efficiency as a reagent in complex synthetic pathways .

Case Study 2: Environmental Impact Studies

Research has also explored the environmental implications of organoboron compounds, including this compound. Studies on aquatic toxicity have been conducted to assess its impact on ecosystems, providing critical data for regulatory frameworks concerning boron compounds .

Mechanism of Action

The mechanism by which potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate exerts its effects involves the formation of reactive intermediates that facilitate the desired chemical transformations. In Suzuki–Miyaura coupling reactions, for example, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate and related trifluoroborates:

*Note: Direct evidence for the cyclobutylidene derivative is absent; structural analysis is inferred from related compounds.

Physical and Spectroscopic Properties

- NMR Data :

- Stability : Potassium trifluoroborates are generally stable under inert atmospheres but hydrolyze in acidic conditions .

Key Research Findings and Gaps

Structural Advantages : Cyclobutylidene derivatives may offer unique reactivity in strained-ring systems, but experimental data is lacking compared to well-studied aryl and alkynyl analogs.

Applications: Potential uses in photoredox catalysis or as intermediates for strained hydrocarbons remain unexplored.

Biological Activity

Potassium trifluoro((3-(methoxycarbonyl)cyclobutylidene)methyl)borate, with the CAS number 2416056-24-9, is a compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHB FK O

- Molecular Weight : 236.09 g/mol

- CAS Number : 2416056-24-9

The trifluoroborate moiety enhances the compound's reactivity, making it suitable for various synthetic applications, particularly in cross-coupling reactions.

1. Antitumor Activity

Research indicates that boron-containing compounds can exhibit antitumor properties. This compound has been studied for its potential to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines, likely through the modulation of signaling pathways associated with cell survival and proliferation.

2. Enzyme Inhibition

The compound may act as an enzyme inhibitor, affecting metabolic pathways critical for cancer cell survival. Boron compounds are known to interact with biological macromolecules, influencing enzyme activity and stability. Preliminary studies suggest that this compound can inhibit specific enzymes involved in nucleotide synthesis, which is essential for DNA replication in rapidly dividing cells.

Applications in Medicinal Chemistry

This compound serves as a versatile reagent in organic synthesis, particularly in the development of novel therapeutic agents. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the formation of complex organic molecules that may have significant biological activity.

Table 1: Synthetic Applications

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on human breast cancer cells showed a dose-dependent reduction in cell viability. The compound was found to induce apoptosis via mitochondrial pathways, with significant activation of caspase-3 and caspase-9 .

Case Study 2: Enzyme Interaction

In another investigation, researchers assessed the inhibitory effects of this compound on dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. The results indicated that the compound effectively inhibited DHFR activity, leading to reduced proliferation of cancer cells dependent on this pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.